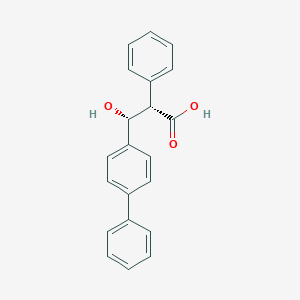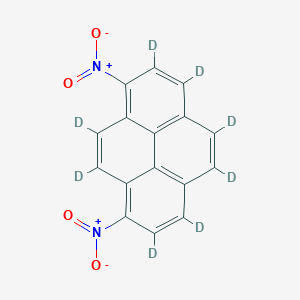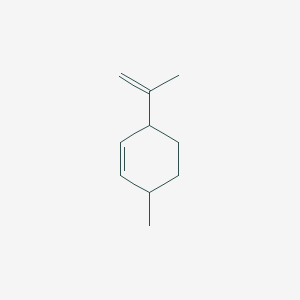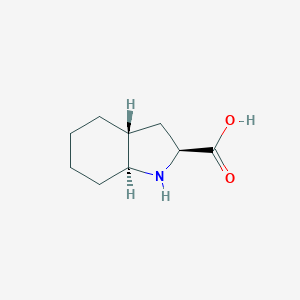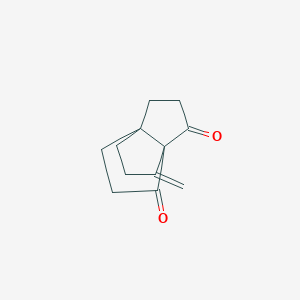
(3.3.3)-Propellane-2,8-dione, 9-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3.3.3)-Propellane-2,8-dione, 9-methylene- is a chemical compound with a unique three-dimensional structure. It has been a subject of interest for researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of (3.3.3)-Propellane-2,8-dione, 9-methylene- involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells, viruses, and bacteria. It has been shown to target the DNA and RNA synthesis pathways, leading to the disruption of cellular processes and ultimately cell death.
Effets Biochimiques Et Physiologiques
(3.3.3)-Propellane-2,8-dione, 9-methylene- has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3.3.3)-Propellane-2,8-dione, 9-methylene- in lab experiments include its unique three-dimensional structure, its potential for use in drug discovery, and its relatively low toxicity in normal cells. However, its synthesis process can be challenging and time-consuming, and its stability can be affected by various factors such as temperature and pH.
Orientations Futures
There are several future directions for the research and development of (3.3.3)-Propellane-2,8-dione, 9-methylene-. These include:
1. Further optimization of the synthesis process to improve yield and purity.
2. Exploration of its potential applications in materials science, such as the development of new polymers and catalysts.
3. Investigation of its potential use in combination therapies for cancer treatment.
4. Study of its mechanism of action in more detail to identify new targets for drug development.
5. Exploration of its potential use in the treatment of viral and bacterial infections.
In conclusion, (3.3.3)-Propellane-2,8-dione, 9-methylene- is a unique chemical compound with potential applications in various fields, particularly in drug discovery and development. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully explore its potential and identify new applications for this promising compound.
Méthodes De Synthèse
The synthesis of (3.3.3)-Propellane-2,8-dione, 9-methylene- involves a multi-step process that includes the reaction of cyclopropane with dimethyl malonate, followed by the addition of a methylene group at the C-9 position. This process has been optimized by researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(3.3.3)-Propellane-2,8-dione, 9-methylene- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
112112-58-0 |
|---|---|
Nom du produit |
(3.3.3)-Propellane-2,8-dione, 9-methylene- |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
9-methylidenetricyclo[3.3.3.01,5]undecane-2,8-dione |
InChI |
InChI=1S/C12H14O2/c1-8-2-5-11-6-3-9(13)12(8,11)10(14)4-7-11/h1-7H2 |
Clé InChI |
XOUFDVRLVGVXSP-UHFFFAOYSA-N |
SMILES |
C=C1CCC23C1(C(=O)CC2)C(=O)CC3 |
SMILES canonique |
C=C1CCC23C1(C(=O)CC2)C(=O)CC3 |
Autres numéros CAS |
112112-58-0 |
Synonymes |
[3.3.3]Propellane-2,8-dione, 9-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
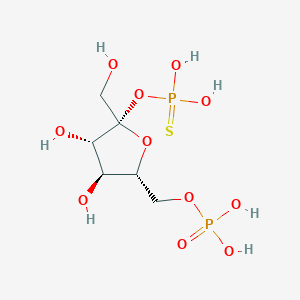
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
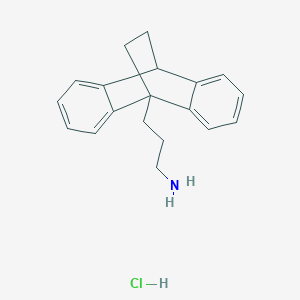

![Benz[a]anthracene-d12](/img/structure/B49388.png)
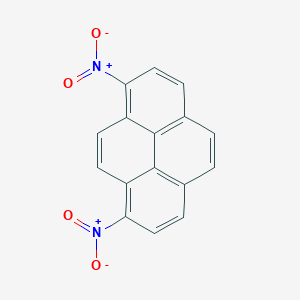
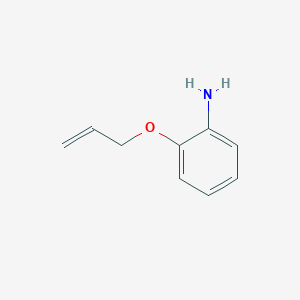
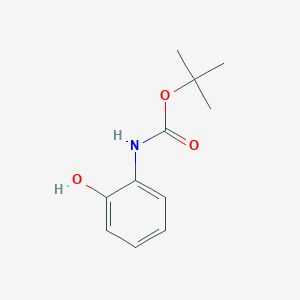
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
